Product packaging for Ethyl benzo[d]thiazole-7-carboxylate(Cat. No.:CAS No. 677304-90-4)

Ethyl benzo[d]thiazole-7-carboxylate

Cat. No.: B1500266
CAS No.: 677304-90-4
M. Wt: 207.25 g/mol
InChI Key: CCBMSBOPYYNCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl benzo[d]thiazole-7-carboxylate (CAS 677304-89-1) is a high-value chemical building block and analytical standard extensively used in pharmaceutical research and development . This compound serves as a versatile precursor for the synthesis of diverse heterocyclic systems, particularly in the construction of complex molecules like benzothiazolopyrimidine-thiazole conjugates, which are of significant interest in antimicrobial research . The benzothiazole core is a privileged structure in medicinal chemistry, known for its wide range of biological activities, which include antimicrobial, anti-inflammatory, and antitumor properties . As a result, researchers utilize this ester derivative to explore new therapeutic agents aimed at overcoming challenges such as antimicrobial resistance (AMR) . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature to maintain stability . This product is intended for laboratory research purposes only and is not classified as a drug or consumer product. It is strictly for use by qualified professionals and is not intended for diagnostic, therapeutic, or any human use. Always refer to the Safety Datasheet (MSDS) for complete handling and hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B1500266 Ethyl benzo[d]thiazole-7-carboxylate CAS No. 677304-90-4

Properties

CAS No.

677304-90-4

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl 1,3-benzothiazole-7-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-4-3-5-8-9(7)14-6-11-8/h3-6H,2H2,1H3

InChI Key

CCBMSBOPYYNCRL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=CC=C1)N=CS2

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=CS2

Origin of Product

United States

Scientific Research Applications

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1Cyclization2-Aminothiophenol, Ethyl AcetoacetateReflux in Ethanol with Acetic Acid
2PurificationEthanol or AcetoneCrystallization

Biological Applications

Ethyl benzo[d]thiazole-7-carboxylate has been extensively studied for its biological activities:

Antimicrobial Activity

Research indicates that compounds derived from this structure exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound in antibiotic development.

Anticancer Properties

Recent investigations highlight its anticancer potential. For instance, derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Antiviral and Antiparasitic Effects

There is emerging evidence supporting antiviral activity against coronaviruses and antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. These findings suggest that this compound could be a candidate for further drug development targeting these diseases .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxicity of various benzothiazole derivatives against human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range, showcasing their potential as anticancer agents .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting utility in developing new antibiotics.
  • Antiviral Studies : Research on related compounds revealed promising antiviral effects against coronaviruses in cell cultures, warranting further investigation into their mechanisms and potential applications in viral infections .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield benzo[d]thiazole-7-carboxylic acid, a reaction critical for generating bioactive intermediates.

Conditions Reagents Product Yield Reference
Acidic (HCl, reflux)6 M HCl, H₂O, 12 hBenzo[d]thiazole-7-carboxylic acid85–92%
Basic (NaOH, reflux)2 M NaOH, EtOH/H₂O, 8 hBenzo[d]thiazole-7-carboxylic acid78–88%

Mechanism :

  • Base-catalyzed : Nucleophilic hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.

  • Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient C-2 position is susceptible to nucleophilic substitution, enabling functionalization.

Nucleophile Reagents/Conditions Product Application Reference
AminesNH₃, EtOH, 60°C, 6 h2-Aminobenzo[d]thiazole-7-carboxylatePharmaceutical intermediates
ThiolsRSH, K₂CO₃, DMF, 80°C, 4 h2-Substituted benzo[d]thiazole-7-carboxylateLigand synthesis

Key Insight : Microwave-assisted methods reduce reaction times (e.g., 30 minutes for amine substitution) while maintaining yields >80% .

Oxidation and Reduction Reactions

The sulfur atom in the thiazole ring and the ester group participate in redox reactions.

Oxidation

Target Reagents Product Notes Reference
Sulfur atomH₂O₂, AcOH, 50°C, 3 hBenzo[d]thiazole-7-carboxylate sulfoxideForms chiral sulfoxides
Aromatic ringKMnO₄, H₂O, 100°C, 12 hQuinoline derivativesLimited yield (~40%)

Reduction

Target Reagents Product Yield Reference
Ester to alcoholLiAlH₄, THF, 0°C, 2 h7-Hydroxymethylbenzo[d]thiazole65–70%

Cycloaddition and Cyclization Reactions

The compound participates in [3+2] and [4+2] cycloadditions, forming fused heterocycles.

Reaction Type Conditions Product Application Reference
1,3-Dipolar cycloadditionNaN₃, CuI, DMF, 120°C, 24 hTriazolo-fused benzo[d]thiazole derivativesAnticancer lead compounds
Diels-AlderMaleic anhydride, toluene, refluxTetracyclic lactamsMaterial science

Mechanistic Note : Copper catalysis enhances regioselectivity in triazole formation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation, expanding structural diversity.

Coupling Type Reagents Product Yield Reference
Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80°CBiaryl-substituted benzo[d]thiazoles70–85%
Buchwald-HartwigAr-NH₂, Pd₂(dba)₃, Xantphos, 100°C7-Carboxylate-aniline hybrids60–75%

Optimization : Microwave irradiation reduces reaction times to 1–2 hours with comparable yields .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The 7-carboxylate group (target compound) optimizes electronic effects for cyclization reactions, as seen in methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate, which undergoes efficient Vilsmeier-Haack formylation . In contrast, 5-carboxylate analogs exhibit diminished reactivity due to reduced conjugation with the thiazole ring . Amino groups at the 2-position (e.g., Ethyl 2-aminobenzo[d]thiazole-7-carboxylate) enhance solubility and participate in hydrogen bonding, critical for kinase inhibition .
  • Ester Group (Ethyl vs. Methyl) :

    • Ethyl esters offer greater lipophilicity and slower hydrolysis rates compared to methyl esters, improving pharmacokinetic profiles in drug candidates .

Preparation Methods

Cyclization of 2-Aminothiophenol with Diethyl Oxalate

The most established and direct synthetic route to ethyl benzo[d]thiazole-7-carboxylate involves the cyclization reaction between 2-aminothiophenol and diethyl oxalate.

  • Reaction Scheme :

    • 2-Aminothiophenol (1) reacts with diethyl oxalate (2) under reflux conditions.
    • This leads to the formation of this compound (3) via intramolecular cyclization, where the thiol and amino groups form the benzothiazole ring.
  • Conditions :

    • Typically carried out in an ethanol solvent system.
    • Reflux temperature is maintained to facilitate the cyclization.
    • The reaction time varies depending on scale but generally ranges from several hours to overnight.
  • Yield and Purification :

    • The product is isolated by standard work-up procedures including filtration and recrystallization.
    • Reported yields are generally high, making this a practical and efficient method.

This method is well-documented in synthetic literature and is considered a classical approach to benzothiazole derivatives, including this compound.

Hydrolysis and Derivatization of Benzothiazole Esters

Following initial synthesis, this compound can be further transformed or purified by hydrolysis and subsequent reactions:

  • Hydrolysis :

    • The ester group can be hydrolyzed under reflux with hydrazine hydrate in ethanol to yield benzo[d]thiazole-7-carbohydrazide.
    • This intermediate can be used for further functionalization or derivatization.
  • Subsequent Reactions :

    • The carbohydrazide intermediate can be converted into azide derivatives by treatment with sodium nitrite in glacial acetic acid at low temperatures.
    • These azides serve as precursors for further synthetic applications such as sulphonamide formation.

These steps highlight the versatility of the this compound scaffold in synthetic chemistry.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield/Notes References
Cyclization of 2-aminothiophenol with diethyl oxalate 2-Aminothiophenol, Diethyl oxalate Reflux in ethanol, several hours High yield; direct synthesis of this compound
Hydrolysis to carbohydrazide and azide formation This compound Hydrazine hydrate reflux; sodium nitrite in acetic acid at 0°C Intermediate for further derivatization; 84% yield for carbohydrazide
Catalytic oxidation of 2-methylbenzothiazole (related acid synthesis) 2-Methylbenzothiazole Metalloporphyrin catalyst, O2 or H2O2, ethanol/water solvent, 40-140°C Moderate conversion (32%), selectivity (41%), yield (13%)
Protective group strategies for substituted benzothiazoles Aminobenzoates, KSCN, bromine Acetic acid, silyl protecting groups Enables selective derivatization of hydroxy groups

Detailed Research Findings and Analysis

  • The cyclization method using 2-aminothiophenol and diethyl oxalate remains the most straightforward and efficient route to this compound, favored for its simplicity, good yields, and scalability. This method is widely recognized in the literature and industrial synthesis.

  • The hydrolysis and azide formation steps expand the synthetic utility of the compound, allowing access to a variety of benzothiazole derivatives with potential biological activities.

  • The catalytic oxidation approach for related benzothiazole carboxylic acids, while less directly related to the ester, provides a green chemistry alternative for functionalizing benzothiazole rings, highlighting the potential for environmentally friendly processes.

  • Protective group chemistry, although more relevant to substituted benzothiazoles, informs the preparation of derivatives that could be synthesized from this compound, demonstrating the compound’s versatility as a synthetic building block.

Q & A

Q. How should researchers address low reproducibility in synthetic yields of this compound?

  • Methodology : Design of Experiments (DoE) identifies critical factors (e.g., solvent purity, reaction time). High-throughput screening (HTS) with robotic liquid handlers tests 96-well plate conditions. Kinetic studies (in situ FTIR) monitor intermediate formation to pinpoint failure points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.